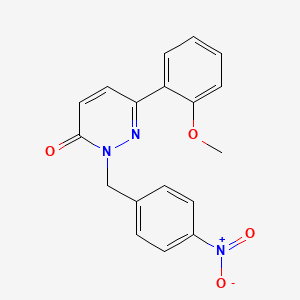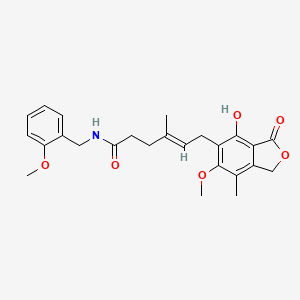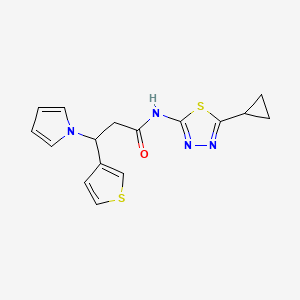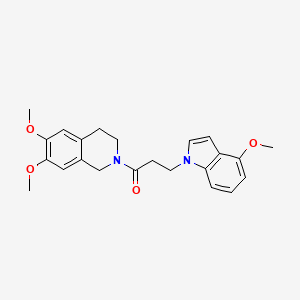![molecular formula C24H26N4O2 B10998855 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide](/img/structure/B10998855.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide: , commonly referred to as “Compound X” , belongs to the indole class of organic compounds. Indole derivatives have garnered significant interest due to their clinical and biological applications. The indole scaffold is present in several synthetic drug molecules, making it a valuable pharmacophore for drug development .
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps. One common synthetic route includes the condensation of an appropriate indole derivative with an acetylated amine. Detailed reaction conditions and intermediates would need to be explored in the laboratory.
Industrial Production:: While industrial-scale production methods for Compound X are not widely documented, research efforts continue to optimize its synthesis for practical applications.
Chemical Reactions Analysis
Reactivity:: Compound X can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the indole ring.
Reduction: Reduction of functional groups.
Substitution: Nucleophilic substitution reactions.
Amide Hydrolysis: Cleavage of the amide bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a catalyst.
Substitution: Nucleophiles like amines or alkoxides.
Amide Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present on the indole ring.
Scientific Research Applications
Compound X has been investigated for various biological activities:
Antiviral: Some indole derivatives exhibit antiviral properties.
Anti-inflammatory: Potential anti-inflammatory effects.
Anticancer: Research explores its role in cancer therapy.
Antioxidant: Possible antioxidant activity.
Antimicrobial: Investigated for antibacterial and antifungal properties.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Compound X’s uniqueness is notable, it’s essential to compare it with related compounds. Similar indole derivatives include tryptophan, indole-3-acetic acid (a plant hormone), and various alkaloids.
Properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[1-(2-methylpropyl)indol-5-yl]acetamide |
InChI |
InChI=1S/C24H26N4O2/c1-16(2)14-27-11-9-18-13-19(7-8-22(18)27)26-24(30)15-28-12-10-20-21(25-17(3)29)5-4-6-23(20)28/h4-13,16H,14-15H2,1-3H3,(H,25,29)(H,26,30) |
InChI Key |
ZTIUAZLCYXEEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)CN3C=CC4=C(C=CC=C43)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10998772.png)


![N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B10998792.png)
![N-(4-bromophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10998803.png)

![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10998838.png)

![4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide](/img/structure/B10998848.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10998849.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10998851.png)
![2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B10998853.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide](/img/structure/B10998857.png)
